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molecular formula C9H14 B1596462 T-Butylcyclopentadiene CAS No. 41539-65-5

T-Butylcyclopentadiene

Cat. No. B1596462
M. Wt: 122.21 g/mol
InChI Key: NWFVDKHZNWEXAD-UHFFFAOYSA-N
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Patent
US04138441

Procedure details

In runs 1 through 10, five ml. of 0.025M dimethylaluminum cyclopentadiene (Me2AlCPD) in chlorobenzene was dispensed by pipette into 20 × 150 mm test tubes. The tubes were then capped with screw caps fitted with self-sealing gaskets and TeflonR liners. The reaction tubes were placed in a constant temperature bath. After allowing sufficient time for the tubes and contents to attain bath temperature, 0.12 M tert.-butyl chloride solution in chlorobenzene (tBuCl) already at bath temperature was added by syringe fitted with hypodermic needle. After the desired time, the reactions were quenched by the addition of normal-butyl alcohol.
Name
dimethylaluminum cyclopentadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.C[Al]C.[C:9](Cl)([CH3:12])([CH3:11])[CH3:10]>ClC1C=CC=CC=1>[C:9]([C:2]1[CH2:1][CH:5]=[CH:4][CH:3]=1)([CH3:12])([CH3:11])[CH3:10] |f:0.1,^1:6|

Inputs

Step One
Name
dimethylaluminum cyclopentadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1.C[Al]C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tubes were then capped with screw caps
CUSTOM
Type
CUSTOM
Details
fitted with self-sealing gaskets and TeflonR liners
CUSTOM
Type
CUSTOM
Details
The reaction tubes
CUSTOM
Type
CUSTOM
Details
were placed in a constant temperature bath
ADDITION
Type
ADDITION
Details
was added by syringe
CUSTOM
Type
CUSTOM
Details
fitted with hypodermic needle
CUSTOM
Type
CUSTOM
Details
After the desired time, the reactions were quenched by the addition of normal-butyl alcohol

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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